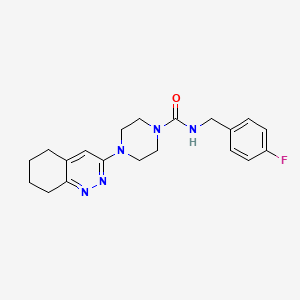

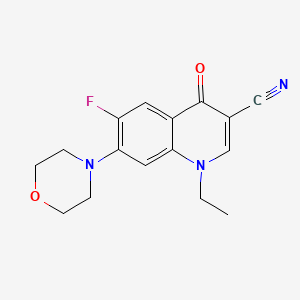

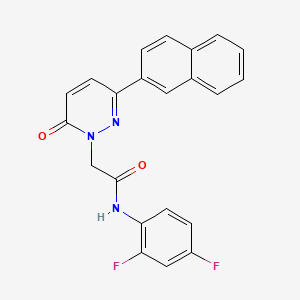

1-Ethyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-Ethyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carbonitrile” is a chemical compound. It belongs to the class of compounds known as quinolones, which are valuable in drug research and development due to their interesting pharmaceutical and biological activities .

Synthesis Analysis

The synthesis of this compound and its analogues has been a topic of interest in recent years . One synthetic approach involves the hydrolysis of 4-morpholin-4-yl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid ethyl ester . The reaction proceeds via alkylation of the 4-hydroxy group to give an intermediate .Molecular Structure Analysis

The molecular formula of “this compound” is C16H16FN3O2, and it has a molecular weight of 301.321. Quinolones, the parent heterocycle of this compound, display different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

1-Ethyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carbonitrile is a compound that has been used as a starting material or intermediate in the synthesis of various heterocyclic compounds. Research has shown its utility in creating morpholinotetrahydrothienoisoquinolines, which are compounds of interest for their potential chemical properties and applications. These compounds have been synthesized through reactions involving 1-Morpholin-4-yl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile, showing the versatility of quinoline derivatives in heterocyclic chemistry (El-Dean et al., 2008).

Biological Evaluation and Antibacterial Activity

The quinoline nucleus, especially fluorinated derivatives like this compound, is a critical structure in medicinal chemistry due to its antibacterial properties. New 2′-amino-2-fluoro-5′-oxo-1′-(4-phenylthiazol-2-yl)-1′,4′,5′,6′,7′,8′-hexahydro-3,4′-biquinoline-3′-carbonitrile derivatives synthesized from 2-fluoroquinoline-3-carbaldehyde showed significant antibacterial activity against various bacterial species, demonstrating the potential of quinoline derivatives in developing new antimicrobial agents (Shah & Raj, 2015).

Photophysical Properties and Charge Transfer

The photophysical properties of quinoline derivatives, including those similar to this compound, have been a subject of study to understand their behavior under various conditions. Research into norfloxacin and its derivatives, which share structural similarities with the compound , has revealed insights into the role of specific groups in affecting the photophysical behavior of the quinoline ring, providing a basis for understanding the photostability and photochemical properties of these compounds (Cuquerella, Miranda, & Bosca, 2006).

Synthesis of Fluorinated Derivatives

The synthesis of fluorinated derivatives of quinolinecarboxylic acids, including those related to this compound, has been explored for their potential applications. These derivatives have been synthesized by reacting quinolone-3-carboxylic acid hydrazides with ethyl esters of polyfluorobenzoyl acrylic acid, leading to compounds with potential for further chemical and biological investigation (Nosova et al., 2002).

Chemosensors for Metal Ions

Research has also focused on the development of chemosensors based on quinoline derivatives for the selective recognition of metal ions. Novel chemosensors utilizing morpholino-quinoline structures have shown high selectivity and sensitivity for detecting Pd2+ ions, demonstrating the application of quinoline derivatives in environmental monitoring and analytical chemistry (Shally et al., 2020).

Propiedades

IUPAC Name |

1-ethyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O2/c1-2-19-10-11(9-18)16(21)12-7-13(17)15(8-14(12)19)20-3-5-22-6-4-20/h7-8,10H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXECZIOTCIBTEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2804309.png)

![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine](/img/structure/B2804311.png)

![N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-phenyloxamide](/img/structure/B2804319.png)

![(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-[(2-methylphenyl)methyl]-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazol-4-one](/img/structure/B2804320.png)

![1-Adamantyl-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2804323.png)

![5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-pyrimidinamine](/img/structure/B2804325.png)

![tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate hydrochloride](/img/structure/B2804329.png)